CAS number 129783-80-8 properties and suppliers
CAS number 129783-80-8 properties and suppliers
Technical Guide: CAS 129783-80-8 ((R)-1,1'-Binaphthyl-2,2'-dicarbonitrile)
Part 1: Executive Summary
Identity & Significance CAS 129783-80-8, chemically known as (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile (or (R)-2,2'-Dicyano-1,1'-binaphthyl), is a high-value chiral synthon used in the asymmetric synthesis of pharmaceutical ingredients. It serves as a critical intermediate in the production of (R)-BINAM (1,1'-Binaphthyl-2,2'-diamine) and (R)-1,1'-Binaphthyl-2,2'-dicarboxylic acid , both of which are "privileged ligands" in organometallic catalysis.
Therapeutic Relevance While not a drug itself, this compound is the structural architect for catalysts used to manufacture enantiopure drugs. Its axial chirality (atropisomerism) is transferred to the metal center of a catalyst, enforcing stereochemical control in reactions such as asymmetric hydrogenation, Michael additions, and Diels-Alder reactions.
Part 2: Physicochemical Profile
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile |
| CAS Number | 129783-80-8 |
| Molecular Formula | C₂₂H₁₂N₂ |
| Molecular Weight | 304.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | Axial (Atropisomer), R-configuration |
| Melting Point | 238–240 °C |
| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |
| Stability | Stable under normal conditions; sensitive to strong oxidizers |
| Hazard Class | Irritant (Skin/Eye); Nitrile-associated toxicity risks |
Part 3: Mechanism of Asymmetric Induction
The utility of CAS 129783-80-8 lies in its rigid binaphthyl backbone. Unlike point chirality (carbon centers), this molecule possesses axial chirality due to restricted rotation around the 1,1'-bond.
The "Chiral Pocket" Theory: When this dicarbonitrile is converted into a ligand (e.g., BINAM) and complexed with a metal (like Ru, Rh, or Pd), the bulky naphthyl rings create a steric "wall." This wall blocks one face of the substrate, forcing the incoming reagent to attack from the opposite side. This mechanism is the foundation of enantioselective catalysis .
Pathway Visualization: From Precursor to Active Catalyst
Figure 1: The synthetic utility of CAS 129783-80-8 in generating privileged chiral ligands.[1][2]
Part 4: Experimental Protocols
Note: These protocols involve hazardous reagents (cyanides, lithium aluminum hydride). All procedures must be performed in a fume hood by trained personnel.
Protocol A: Synthesis of (R)-1,1'-Binaphthyl-2,2'-dicarbonitrile
Objective: Conversion of (R)-BINOL Ditriflate to the Dicarbonitrile.
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Reagents:
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(R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (1.0 equiv)
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Zinc Cyanide (Zn(CN)₂) (2.0 equiv)
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Pd(PPh₃)₄ (5 mol%)
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Solvent: Anhydrous DMF (Dimethylformamide)
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Procedure:
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Setup: Flame-dry a Schlenk flask and purge with Argon.
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Dissolution: Add the ditriflate (e.g., 5.0 g) and Zn(CN)₂ to the flask. Add DMF (50 mL) via syringe.
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Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure.
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Reaction: Heat the mixture to 90–100 °C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a lower Rf than the starting triflate.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (to remove copper/zinc salts) followed by brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Acetone to yield white crystals of CAS 129783-80-8.
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Protocol B: Reduction to (R)-BINAM (Downstream Application)
Objective: Activation of the nitrile to the diamine ligand.
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Reagents:
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(R)-1,1'-Binaphthyl-2,2'-dicarbonitrile (CAS 129783-80-8)
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LiAlH₄ (Lithium Aluminum Hydride) (4.0 equiv)
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Solvent: Anhydrous THF
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Procedure:
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Setup: In a dry 3-neck flask under Argon, suspend LiAlH₄ in THF at 0 °C.
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Addition: Add the dicarbonitrile solution (in THF) dropwise over 30 minutes.
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Reflux: Warm to room temperature, then reflux for 4 hours.
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Quench: Cool to 0 °C. Carefully add water, then 15% NaOH, then water (Fieser method).
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Isolation: Filter the white precipitate.[2] Concentrate the filtrate to obtain crude (R)-BINAM.
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Part 5: Safety & Handling
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Nitrile Hazard: While aryl nitriles are more stable than alkyl nitriles, thermal decomposition or strong acid hydrolysis can release toxic cyanide gas. Always maintain basic pH in waste streams until treated.
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Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation.
Part 6: Sourcing & Supply Chain
For research and pilot-scale procurement, the following suppliers are verified sources for CAS 129783-80-8.
Table 2: Supplier Directory
| Supplier | Catalog No. | Purity Grade | Region |
| ChemScene | CS-0093075 | ≥98% (HPLC) | Global/USA |
| BLD Pharm | BD00944793 | 98% | Global/China |
| BenchChem | B147892 | 98% | USA |
| Boc Sciences | 129783-80-8 | 97%+ | Global |
Note: Always request a Certificate of Analysis (CoA) confirming the optical rotation (
References
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Organic Syntheses. Synthesis of Chiral Binaphthyl Derivatives. Org.[3][4] Synth. 2019 , 96, 382-399.[3] Retrieved from [Link]
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PubChem. 1,1'-Binaphthalene-2,2'-dicarbonitrile Compound Summary. Retrieved from [Link]
